Magl-IN-12 Magl-IN-12
Brand Name: Vulcanchem
CAS No.:
VCID: VC20234402
InChI: InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2
SMILES:
Molecular Formula: C16H17ClF6N2O4S
Molecular Weight: 482.8 g/mol

Magl-IN-12

CAS No.:

Cat. No.: VC20234402

Molecular Formula: C16H17ClF6N2O4S

Molecular Weight: 482.8 g/mol

* For research use only. Not for human or veterinary use.

Magl-IN-12 -

Specification

Molecular Formula C16H17ClF6N2O4S
Molecular Weight 482.8 g/mol
IUPAC Name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2
Standard InChI Key RLYMQNQYCHGICP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F

Introduction

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. It is particularly noted for its role in degrading 2-AG, a key endocannabinoid involved in various physiological processes such as pain perception, appetite regulation, and emotional responses .

Importance of MAGL Inhibitors

MAGL inhibitors are of interest due to their potential therapeutic applications. By preventing the degradation of 2-AG, these inhibitors can enhance the activation of cannabinoid receptors, which may offer benefits in conditions such as pain management and neuroprotection .

Examples of MAGL Inhibitors

Several compounds have been identified as potent MAGL inhibitors:

  • JZL184: Known for its neuroprotective effects, JZL184 has been studied for its potential in treating conditions like ischemic stroke .

  • LEI-515: A peripherally restricted MAGL inhibitor that has shown promise in increasing 2-AG levels without affecting brain levels, making it suitable for peripheral applications .

  • Apigenin and Cryptotanshinone: These natural compounds have been identified as MAGL inhibitors with additional anti-inflammatory and neuroprotective properties .

Research Findings and Data

While specific data on "Magl-IN-12" is not available, research on MAGL inhibitors generally focuses on their ability to increase 2-AG levels and their therapeutic potential. The following table summarizes some key findings related to MAGL inhibitors:

CompoundDescriptionTherapeutic Potential
JZL184Potent MAGL inhibitor with neuroprotective effectsIschemic stroke treatment
LEI-515Peripherally restricted, reversible MAGL inhibitorPeripheral applications, e.g., gastrointestinal disorders
ApigeninNatural flavonoid with anti-inflammatory propertiesAnti-inflammatory and neuroprotective effects
CryptotanshinoneQuinoid diterpene with neuroprotective and anti-inflammatory effectsNeuroprotection and anti-inflammatory applications

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